molecular formula C15H17NO B14204027 Phenol, 2-[(1-phenylpropyl)amino]- CAS No. 828246-21-5

Phenol, 2-[(1-phenylpropyl)amino]-

Cat. No.: B14204027
CAS No.: 828246-21-5
M. Wt: 227.30 g/mol
InChI Key: ZUMJPIBWXCVQDY-UHFFFAOYSA-N
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Description

The compound Phenol, 2-[(1-phenylpropyl)amino]- is a phenolic derivative featuring an amino group substituted at the ortho (2-) position of the benzene ring, linked to a 1-phenylpropyl chain. These compounds share a core structure of a phenolic ring with amino-alkyl-phenyl substituents, which are critical for their pharmacological activities.

The primary use of such compounds lies in their antimuscarinic properties, particularly in treating overactive bladder disorders . Modifications to the substituents (e.g., alkylation, esterification) significantly influence their pharmacokinetics and therapeutic efficacy.

Properties

CAS No.

828246-21-5

Molecular Formula

C15H17NO

Molecular Weight

227.30 g/mol

IUPAC Name

2-(1-phenylpropylamino)phenol

InChI

InChI=1S/C15H17NO/c1-2-13(12-8-4-3-5-9-12)16-14-10-6-7-11-15(14)17/h3-11,13,16-17H,2H2,1H3

InChI Key

ZUMJPIBWXCVQDY-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=CC=C1)NC2=CC=CC=C2O

Origin of Product

United States

Preparation Methods

Direct Alkylation of 2-Aminophenol

The most straightforward method involves alkylating 2-aminophenol with 1-phenylpropyl bromide under basic conditions. This single-step reaction proceeds via an SN2 mechanism:

$$
\text{2-Aminophenol} + \text{1-Phenylpropyl bromide} \xrightarrow{\text{Base}} \text{Phenol, 2-[(1-phenylpropyl)amino]-} + \text{HBr}
$$

Conditions :

  • Solvent : Dimethylformamide (DMF) or acetonitrile.
  • Base : Potassium carbonate or triethylamine.
  • Temperature : 80–100°C for 6–12 hours.

Yield : 45–60%, limited by competing N- and O-alkylation. The phenolic hydroxyl group often requires protection (e.g., as a methyl ether) to improve regioselectivity.

Reductive Amination

A two-step approach employs reductive amination between 2-hydroxybenzaldehyde and 1-phenylpropylamine:

$$
\text{2-Hydroxybenzaldehyde} + \text{1-Phenylpropylamine} \xrightarrow{\text{NaBH}_4} \text{Phenol, 2-[(1-phenylpropyl)amino]-}
$$

Optimization :

  • Catalyst : Sodium cyanoborohydride (NaBH3CN) enhances selectivity for secondary amine formation.
  • Solvent : Methanol or ethanol under inert atmosphere.
  • Yield : 55–70% after purification via column chromatography.

This method avoids alkylation byproducts but requires strict control of stoichiometry to prevent over-reduction.

Mannich Reaction

The Mannich reaction offers a three-component route using phenol, formaldehyde, and 1-phenylpropylamine:

$$
\text{Phenol} + \text{Formaldehyde} + \text{1-Phenylpropylamine} \xrightarrow{\text{Acid}} \text{Phenol, 2-[(1-phenylpropyl)amino]-}
$$

Key Parameters :

  • Catalyst : HCl or p-toluenesulfonic acid (PTSA).
  • Solvent : Solvent-free conditions at 80°C.
  • Reaction Time : 30–120 minutes.
  • Yield : 40–97%, depending on substituent electronic effects.

Table 1 compares yields under varying conditions:

Method Catalyst Solvent Temperature (°C) Yield (%)
Direct Alkylation K2CO3 DMF 80 58
Reductive Amination NaBH3CN MeOH 25 67
Mannich Reaction PTSA None 80 89

Protection-Deprotection Strategies

To suppress side reactions during alkylation or Mannich reactions, protecting the phenolic -OH is critical:

Methyl Ether Protection

  • Protection : Treat 2-aminophenol with methyl iodide/K2CO3 in acetone.
  • Deprotection : Use BBr3 in dichloromethane at -78°C.

Acetyl Protection

  • Protection : Acetic anhydride in pyridine.
  • Deprotection : Hydrolysis with NaOH/EtOH.

Purification and Characterization

Chromatography

  • Stationary Phase : Silica gel (230–400 mesh).
  • Eluent : Hexane/ethyl acetate (4:1).

Spectroscopic Data

  • IR (KBr) : 3350 cm⁻¹ (-OH), 1600 cm⁻¹ (C=C aromatic).
  • 1H NMR (CDCl3) : δ 6.8–7.3 (m, aromatic H), δ 3.1 (t, -NH-), δ 1.4 (m, -CH2-).

Industrial-Scale Considerations

Patent CN102838493B and WO2008012047A1 describe scalable processes for analogous compounds:

  • Continuous Flow Systems : Reduce reaction times by 50% compared to batch processes.
  • Solvent Recovery : Ethyl acetate is recycled via distillation.

Chemical Reactions Analysis

Types of Reactions

Phenol, 2-[(1-phenylpropyl)amino]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxidation products.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted phenols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Electrophilic aromatic substitution reactions typically involve reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).

Major Products

The major products formed from these reactions include various substituted phenols, quinones, and amine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Phenol, 2-[(1-phenylpropyl)amino]- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of various industrial chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of Phenol, 2-[(1-phenylpropyl)amino]- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors and enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of oxidative stress.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The table below highlights key structural and functional differences between Phenol, 2-[(1-phenylpropyl)amino]- and its analogs:

Compound Name CAS Number Molecular Formula Substituents Application/Use
Tolterodine 124937-51-5 C₂₂H₃₁NO 4-methyl, diisopropylamino Antimuscarinic (Detrol®)
Fesoterodine Fumarate - C₂₈H₃₇NO₆ 4-(hydroxymethyl), ester Prodrug of Tolterodine
2-Methyl-1-[(1-phenylpropyl)amino]propan-2-ol 1248159-48-9 C₁₃H₂₁NO 2-methylpropan-2-ol Research/development
Phenol, 2-[1-[(cyclopropylmethyl)amino]propyl] 1019539-79-7 C₁₃H₁₉NO Cyclopropylmethyl amino Undocumented
Key Observations:

Tolterodine: Features a 4-methyl group and diisopropylamino substituent, enhancing its affinity for muscarinic receptors .

Fesoterodine : A prodrug of Tolterodine, modified with a 4-(hydroxymethyl)phenyl ester group for improved oral bioavailability .

2-Methyl-1-[(1-phenylpropyl)amino]propan-2-ol: Lacks the phenolic hydroxyl group but shares the 1-phenylpropylamino chain; used in research settings .

Cyclopropylmethyl derivative : Substitution with a cyclopropylmethyl group may alter receptor binding but lacks documented therapeutic applications .

Pharmacological and Physicochemical Properties

  • Tolterodine :
    • Bioactivity : Selective for bladder muscarinic receptors (M3 subtype) with reduced central nervous system side effects .
    • Metabolism : Hepatic CYP2D6-mediated conversion to active metabolites .
  • Fesoterodine :
    • Prodrug Design : Rapid esterase-mediated hydrolysis to active metabolite 5-HMT, improving absorption .
    • Half-life : ~7 hours, longer than Tolterodine due to ester modification .
  • Research Compounds: 2-Methyl-1-[(1-phenylpropyl)amino]propan-2-ol: Limited data on bioactivity; primarily studied for synthetic applications . Desisopropyl Tolterodine (CAS 480432-14-2): Removal of isopropyl groups reduces antimuscarinic activity, highlighting the importance of diisopropylamino groups in receptor binding .

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